5-Mercapto-1H-tetrazole-1-acetic acid

Description

BenchChem offers high-quality 5-Mercapto-1H-tetrazole-1-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Mercapto-1H-tetrazole-1-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

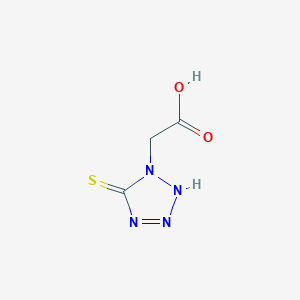

2-(5-sulfanylidene-2H-tetrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2S/c8-2(9)1-7-3(10)4-5-6-7/h1H2,(H,8,9)(H,4,6,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTQEHLQKASWQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1C(=S)N=NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206357 |

Source

|

| Record name | 2,5-Dihydro-5-thioxo-1H-tetrazol-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57658-36-3 |

Source

|

| Record name | 2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57658-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydro-5-thioxo-1H-tetrazol-1-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057658363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydro-5-thioxo-1H-tetrazol-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-5-thioxo-1H-tetrazol-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 5-Mercapto-1H-tetrazole-1-acetic acid, a key intermediate in the manufacturing of various pharmaceuticals. The document outlines established experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for enhanced comprehension.

Introduction

5-Mercapto-1H-tetrazole-1-acetic acid is a crucial building block in medicinal chemistry, most notably as a side chain for certain cephalosporin antibiotics. Its synthesis is of significant interest to the pharmaceutical industry. This guide details two primary pathways for its preparation: the Chloroester Pathway and the Hydrolysis Pathway. A third plausible route, based on analogous chemical transformations, is also discussed.

Synthesis Pathway 1: The Chloroester Pathway

This pathway commences with the reaction of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea. The reaction proceeds via a nucleophilic substitution, followed by cyclization and subsequent hydrolysis to yield the final product.

Experimental Protocol

In a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel, a mixture is prepared consisting of 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt.% aqueous hydrochloric acid.[1] This mixture is heated to reflux and maintained for 6 hours. During this period, the ethanol formed as a byproduct is distilled off.

For the work-up, the remaining residue is extracted with methyl isobutyl ketone. The organic phase is then collected, and the solvent is evaporated under reduced pressure to yield a white crystalline solid.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 69% | [1] |

| Melting Point | 173°C | [1] |

| Purity | 99% | [1] |

Workflow Diagram

Synthesis Pathway 2: The Hydrolysis Pathway

This synthetic route involves the hydrolysis of a carbamoylmethyl-substituted tetrazole-thiol precursor to furnish the desired carboxylic acid.

Experimental Protocol

The starting material, 1-N,N-dimethylcarbamoylmethyl-1H-tetrazole-5-thiol, is hydrolyzed using a solution of sodium hydroxide. This process cleaves the amide bond, resulting in the formation of 1-carboxymethyl-1H-tetrazole-5-thiol, another name for the target compound.[2]

Quantitative Data

| Parameter | Value | Reference |

| Melting Point | 156-160°C (with decomposition) | [2] |

| IR (KBr, cm⁻¹) | 1713 | [2] |

| NMR (60 MHz, in d₆-DMSO) δ | 5.03 (s, CH₂CO), 12.09 (br. s, NH & -COOH) | [2] |

Workflow Diagram

Plausible Alternative Pathway: Alkylation of 5-Mercapto-1H-tetrazole

A highly probable alternative synthesis involves the direct alkylation of 5-mercapto-1H-tetrazole with an appropriate acetic acid derivative. This method is common for the synthesis of analogous compounds.

Proposed Experimental Protocol

Step 1: Synthesis of 5-Mercapto-1H-tetrazole. This intermediate can be synthesized via several reported methods.

Step 2: Alkylation with Ethyl Chloroacetate. The sodium salt of 5-mercapto-1H-tetrazole, prepared in situ, is reacted with ethyl chloroacetate in a suitable solvent like absolute ethanol. This S-alkylation reaction yields (5-mercapto-1H-tetrazol-1-yl)acetic acid ethyl ester.

Step 3: Hydrolysis. The resulting ester is then subjected to alkaline hydrolysis, for instance with a sodium hydroxide solution, followed by acidification to yield the final product, 5-Mercapto-1H-tetrazole-1-acetic acid.

Logical Relationship Diagram

Conclusion

This guide has detailed two established and one plausible synthetic pathway for 5-Mercapto-1H-tetrazole-1-acetic acid. The Chloroester Pathway offers a direct route with a good yield, while the Hydrolysis Pathway provides an alternative from a different precursor. The proposed Alkylation Pathway, based on well-established chemical principles, presents another viable option for researchers to explore. The choice of a particular pathway will depend on the availability of starting materials, desired scale of production, and other economic and environmental considerations.

References

A Technical Guide to 5-Mercapto-1H-tetrazole-1-acetic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Mercapto-1H-tetrazole-1-acetic acid is a heterocyclic organic compound of significant interest in the pharmaceutical and material science fields. Its unique structural features, combining a tetrazole ring with a carboxylic acid moiety and a mercapto group, confer a range of chemical properties that make it a valuable building block in drug design and a versatile ligand in nanotechnology. This technical guide provides an in-depth overview of the core chemical properties of 5-Mercapto-1H-tetrazole-1-acetic acid, detailed experimental protocols for their determination, and a look into its applications, particularly as a key intermediate in the synthesis of cephalosporin antibiotics and as a stabilizing agent for metal nanoparticles.

Core Chemical Properties

The chemical and physical properties of 5-Mercapto-1H-tetrazole-1-acetic acid are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄O₂S | [1] |

| Molecular Weight | 160.15 g/mol | [1] |

| Melting Point | 173 °C | [2] |

| 179-180 °C (decomposes) | [3] | |

| Melting Point (Sodium Salt) | 265 °C (decomposes) | [4] |

| Predicted pKa | 3.31 ± 0.10 | [3] |

| Predicted Density | 1.99 ± 0.1 g/cm³ | [5] |

| Appearance | White crystalline solid | [2] |

Tautomerism: 5-Mercapto-1H-tetrazole-1-acetic acid can exist in tautomeric forms, primarily the thiol and thione forms. The equilibrium between these tautomers can be influenced by the solvent and pH. The thione form is generally considered to be the more stable tautomer in the solid state and in solution[6][7].

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections describe the methodologies for determining key chemical properties of 5-Mercapto-1H-tetrazole-1-acetic acid.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and biological activity.

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base) to a solution of the analyte (a weak acid) and monitoring the change in pH using a pH meter. The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the acidic and conjugate base forms are equal.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and standardize it.

-

Prepare a solution of 5-Mercapto-1H-tetrazole-1-acetic acid of a known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a co-solvent system if solubility is limited.

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

-

Titration Procedure:

-

Place a known volume of the 5-Mercapto-1H-tetrazole-1-acetic acid solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve.

-

The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the acidic proton of the carboxylic acid group.

-

Determination of Solubility by the Shake-Flask Method

Principle: The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Methodology:

-

Sample Preparation:

-

Add an excess amount of crystalline 5-Mercapto-1H-tetrazole-1-acetic acid to a series of flasks, each containing a different solvent of interest (e.g., water, ethanol, methanol, DMSO).

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the flasks to stand undisturbed to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used for separation.

-

Quantify the concentration of the dissolved compound in the sample using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The determined concentration represents the solubility of the compound in that specific solvent at the given temperature.

-

Applications in Drug Development and Nanotechnology

5-Mercapto-1H-tetrazole-1-acetic acid serves as a crucial component in both pharmaceutical synthesis and the functionalization of nanomaterials.

Intermediate in the Synthesis of Ceforanide

5-Mercapto-1H-tetrazole-1-acetic acid is a key intermediate in the synthesis of Ceforanide, a second-generation cephalosporin antibiotic[10]. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties[11][12].

Synthesis Workflow:

The synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid typically involves the reaction of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea, followed by hydrolysis[2].

Caption: Synthesis workflow for 5-Mercapto-1H-tetrazole-1-acetic acid.

Mechanism of Action of Ceforanide:

As a cephalosporin, Ceforanide exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The beta-lactam ring of the cephalosporin binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall[13][14][15]. The 5-mercapto-1H-tetrazole-1-acetic acid side chain at the C-3 position of the cephalosporin nucleus influences the antibiotic's spectrum of activity and pharmacokinetic properties[16][17][18][19].

Caption: Mechanism of action of Ceforanide.

Stabilizing Ligand for Metal Nanoparticles

The thiol group of 5-Mercapto-1H-tetrazole-1-acetic acid exhibits a strong affinity for noble metal surfaces, making it an excellent capping ligand for the synthesis and stabilization of metal nanoparticles, such as gold nanoparticles (AuNPs)[20][21]. The tetrazole and carboxylic acid moieties provide additional coordination sites and enhance the water solubility and stability of the functionalized nanoparticles[20].

Nanoparticle Functionalization Workflow:

The functionalization of gold nanoparticles with 5-Mercapto-1H-tetrazole-1-acetic acid typically involves the reduction of a gold salt in the presence of the ligand.

Caption: Workflow for the functionalization of gold nanoparticles.

Conclusion

5-Mercapto-1H-tetrazole-1-acetic acid is a multifaceted molecule with significant potential in medicinal chemistry and materials science. Its distinct chemical properties, including its acidity, potential for tautomerism, and strong coordinating abilities, make it a valuable synthon for the development of novel therapeutics and functional nanomaterials. The detailed experimental protocols provided in this guide offer a foundation for the consistent and accurate characterization of this important compound, facilitating further research and application in various scientific disciplines.

References

- 1. 5-Mercapto-1H-tetrazole-1-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 5-Mercapto-1H-tetrazole-1-acetic acid | 57658-36-3 [amp.chemicalbook.com]

- 4. 5-MERCAPTO-(1H)-TETRAZOLYLACETIC ACID SODIUM SALT | 113221-74-2 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 5-Mercapto-1H-tetrazole-1-acetic acid | 57658-36-3 [chemicalbook.com]

- 11. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceforanide | C20H21N7O6S2 | CID 43507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. urology-textbook.com [urology-textbook.com]

- 16. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cephalosporin Side Chain Cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 5-MERCAPTOTETRAZOLE-1-ACETIC ACID – STABILIZING AGENT FOR NOBLE METAL NANOPARTICLES IN WATER | NICHICK | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]

- 21. researchgate.net [researchgate.net]

5-Mercapto-1H-tetrazole-1-acetic acid molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 5-Mercapto-1H-tetrazole-1-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, bonding, and physicochemical properties of 5-Mercapto-1H-tetrazole-1-acetic acid (MTAA). MTAA is a key intermediate in the synthesis of cephalosporin antibiotics, such as Ceforanide, and serves as a versatile capping ligand for the stabilization of metal nanoparticles.[1] This document collates available experimental and theoretical data to offer a comprehensive resource for professionals in the fields of medicinal chemistry and materials science.

Molecular Structure and Bonding

5-Mercapto-1H-tetrazole-1-acetic acid, with the molecular formula C₃H₄N₄O₂S, is a heterocyclic compound featuring a tetrazole ring substituted at the N1 position with an acetic acid group and at the C5 position with a thiol group.[2][3]

Tautomerism

A critical feature of 5-mercaptotetrazoles is the existence of thione-thiol tautomerism. The molecule can exist in equilibrium between the thiol form (5-mercapto-1H-tetrazole-1-acetic acid) and the thione form (5-thioxo-4,5-dihydro-1H-tetrazole-1-acetic acid). The thione form is generally considered to be the more stable tautomer in the solid state and in solution.

Caption: Thione-thiol tautomerism of 5-Mercapto-1H-tetrazole-1-acetic acid.

Molecular Geometry and Bonding Parameters

While a specific crystal structure for 5-Mercapto-1H-tetrazole-1-acetic acid is not publicly available, data from a closely related compound, [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid, provides insight into the expected bond lengths and angles of the tetrazole ring and its substituents.[4] The tetrazole ring is planar, and the bond lengths suggest significant electron delocalization.

Table 1: Representative Bond Lengths and Angles for the Tetrazole Moiety

| Bond | Typical Bond Length (Å) | Angle | Typical Bond Angle (°) |

| C5=S | 1.723 | N1-C5-N4 | ~108 |

| C5-N1 | 1.340 | C5-N1-N2 | ~109 |

| C5-N4 | 1.324 | N1-N2-N3 | ~107 |

| N1-N2 | 1.358 | N2-N3-N4 | ~105 |

| N2=N3 | 1.283 | N3-N4-C5 | ~111 |

| N3-N4 | 1.365 |

Data is based on the crystal structure of [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid and serves as an approximation.[4]

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization of 5-Mercapto-1H-tetrazole-1-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (-CH₂-) of the acetic acid group and a broad singlet for the acidic proton of the carboxylic acid, which may exchange with the N-H proton of the tetrazole ring. In d6-DMSO, the methylene protons appear around 5.03 ppm, and a broad singlet for the exchangeable protons (NH and COOH) is observed at approximately 12.09 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbon of the tetrazole ring. For a related compound, 1-methyl-1H-tetrazole-5-thiol, the tetrazole carbon appears around 153.32 ppm.[6]

Table 2: Summary of NMR Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~5.03 | Singlet | -CH₂- |

| ¹H | ~12.09 | Broad Singlet | -COOH and N-H |

| ¹³C | ~170 | Singlet | C=O (Carboxylic) |

| ¹³C | ~153 | Singlet | C5 (Tetrazole) |

| ¹³C | ~50 | Singlet | -CH₂- |

Note: ¹³C chemical shifts are estimated based on typical values and data from related compounds.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3000 | Medium | N-H stretch |

| ~1713 | Strong | C=O stretch (Carboxylic acid)[5] |

| 1639-1340 | Medium | Tetrazole ring vibrations[7] |

| ~1329 | Medium | N=N stretch[7] |

| 1200-900 | Medium | Tetrazole ring vibrations[7] |

Experimental Protocols

Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid

A common synthetic route involves the reaction of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea.[8]

Materials:

-

5-Chloro-1H-tetrazole-1-acetic acid ethyl ester (100 g, 0.52 mol)

-

Thiourea (44 g, 0.57 mol)

-

Water (210 g)

-

38 wt. % aqueous hydrochloric acid (25 g)

-

Methyl isobutyl ketone

Procedure:

-

A mixture of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, thiourea, water, and hydrochloric acid is heated to reflux in a 500 ml round-bottom flask equipped with an agitator, reflux condenser, thermometer, and dropping funnel.

-

The reaction is maintained at reflux for 6 hours, during which the ethanol formed is distilled off.

-

After cooling, the residue is extracted with methyl isobutyl ketone.

-

The organic solvent is evaporated to yield a white crystalline solid.

Expected Yield: ~69% (57.9 g) Purity: ~99% Melting Point: 173°C[8]

References

- 1. 5-Mercapto-1H-tetrazole-1-acetic acid | 57658-36-3 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 5-MERCAPTOTETRAZOLE-1-ACETIC ACID – STABILIZING AGENT FOR NOBLE METAL NANOPARTICLES IN WATER | NICHICK | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]

- 4. [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Mercapto-1H-tetrazole-1-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-(5-Thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Commonly known as 5-Mercapto-1H-tetrazole-1-acetic acid, this molecule serves as a critical building block in the synthesis of cephalosporin antibiotics, most notably Ceforanide. Furthermore, its unique structure allows it to function as an effective stabilizing ligand for the synthesis of metal nanoparticles. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications. A particular focus is placed on its role in the mechanism of action of Ceforanide and its utility in nanotechnology, supported by experimental protocols and data presented in a clear, accessible format for the scientific community.

Chemical Identity and Physicochemical Properties

The compound with the common name 5-Mercapto-1H-tetrazole-1-acetic acid is systematically named 2-(5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid according to IUPAC nomenclature. This name reflects the tautomeric equilibrium which favors the thione form.

A summary of its key physicochemical properties is provided in the table below. It is important to note that some of the available data is based on computational predictions and should be considered as such.

| Property | Value | Source |

| IUPAC Name | 2-(5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid | N/A |

| Common Name | 5-Mercapto-1H-tetrazole-1-acetic acid | [1] |

| CAS Number | 57658-36-3 | [1] |

| Molecular Formula | C₃H₄N₄O₂S | [1] |

| Molecular Weight | 160.15 g/mol | [1] |

| Melting Point | 173 °C (decomposes) | [2] |

| Density (Predicted) | 1.99 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 3.31 ± 0.10 | N/A |

| Sodium Salt Melting Point | 265 °C (decomposes) | N/A |

Synthesis of 2-(5-Thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid

The synthesis of this compound is of significant interest due to its application in the pharmaceutical industry. A common and effective laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis from 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester[2]

This protocol outlines the synthesis of the target compound from its chloro-substituted precursor.

Materials:

-

5-Chloro-1H-tetrazole-1-acetic acid ethyl ester (100 g, 0.52 mol)

-

Thiourea (44 g, 0.57 mol)

-

38 wt. % aqueous hydrochloric acid (25 g)

-

Water (210 g)

-

Methyl isobutyl ketone

Equipment:

-

500 ml round-bottom flask

-

Mechanical agitator

-

Reflux condenser

-

Thermometer

-

Dropping funnel

Procedure:

-

A mixture of 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt. % aqueous hydrochloric acid is prepared in the 500 ml round-bottom flask.

-

The mixture is heated to reflux and maintained for 6 hours. During this period, the ethanol formed as a byproduct of the reaction is distilled off.

-

For the work-up, the remaining residue is extracted with methyl isobutyl ketone.

-

The ketone is then evaporated to yield a white crystalline solid of 5-Mercapto-1H-tetrazole-1-acetic acid.

Yield and Purity:

-

Yield: 57.9 g (69% of the theoretical yield)

-

Purity: 99%

-

Melting Point: 173 °C

Applications in Drug Development: Precursor to Ceforanide

A primary application of 2-(5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid is its role as a key intermediate in the synthesis of Ceforanide, a second-generation cephalosporin antibiotic.[4]

Synthesis of Ceforanide: An Overview

The synthesis of Ceforanide involves the reaction of 7-amino-cephalosporanic acid (7-ACA) with 1-hydroxymethyl-5-thiol-tetrazole (a derivative of the title compound) in the presence of a Lewis acid catalyst like boron trifluoride. This reaction forms the crucial intermediate (6R, 7R)-3-(((1-carboxymethyl-1-H-tetrazole-5-yl)thio)methyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Subsequent steps involve the condensation of this intermediate with a protected form of 2-aminomethyl-phenylacetic acid to yield Ceforanide.[5]

Caption: Synthetic workflow from precursor to Ceforanide.

Mechanism of Action of Ceforanide

Ceforanide, like other cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] This process is crucial for the survival of bacteria, as the cell wall provides structural integrity and protection against osmotic stress. The key targets of cephalosporins are penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a polymer that forms the primary structural component of the bacterial cell wall.

By binding to and inactivating these PBPs, Ceforanide disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and death.[8]

Caption: Mechanism of action of Ceforanide.

Antibacterial Activity of Ceforanide

Ceforanide demonstrates activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its in vitro activity against several key pathogens.

| Bacterial Strain | In Vitro Activity | Source |

| Klebsiella pneumoniae | Highly Active | [6] |

| Proteus mirabilis | Susceptible | [6] |

| Enterobacter cloacae | Susceptible | [6] |

| Escherichia coli | Susceptible | [6] |

| Staphylococcus aureus | Active | [6] |

| Providencia stuartii | Generally Resistant | [6] |

Application in Nanotechnology: Stabilization of Gold Nanoparticles

2-(5-Thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid has emerged as a novel and effective capping ligand for the stabilization of metal nanoparticles in aqueous media.[9] The thiol group provides a strong anchor to the surface of gold nanoparticles, while the carboxylic acid moiety enhances their solubility and stability in water.

Experimental Protocol: Synthesis of Stabilized Gold Nanoparticles

This protocol provides a general framework for the synthesis of gold nanoparticles stabilized by 2-(5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

2-(5-Thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid

-

Sodium borohydride (NaBH₄)

-

Acetonitrile

-

Isopropanol

-

Deionized water

Equipment:

-

Glass vials

-

Magnetic stirrer

-

Peristaltic pump

Procedure:

-

Prepare a stock solution of gold(III) chloride trihydrate in deionized water.

-

In a separate vial, dissolve 2-(5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid in a 1:1 mixture of acetonitrile and isopropanol.

-

Add the gold chloride solution to the solution of the stabilizing ligand while stirring.

-

Prepare a fresh, ice-cold solution of sodium borohydride in deionized water.

-

Slowly add the sodium borohydride solution to the gold and ligand mixture using a peristaltic pump while stirring vigorously. A color change to deep red or purple indicates the formation of gold nanoparticles.

-

Continue stirring for several hours to ensure complete reaction and stabilization.

Caption: Workflow for gold nanoparticle stabilization.

Spectroscopic Data

Note: Direct experimental spectra for the title compound are not available in the cited literature. The following is a general interpretation based on related structures.

-

¹H NMR: The spectrum of the sodium salt would be expected to show a singlet for the methylene protons (CH₂) of the acetic acid group. In the free acid, the chemical shift of this peak would be influenced by the adjacent carboxylic acid.

-

¹³C NMR: The spectrum would show signals for the carbon of the methylene group, the carbonyl carbon of the carboxylic acid, and the carbon atom of the tetrazole ring.

-

FT-IR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and vibrations associated with the tetrazole ring and the C=S bond.

Conclusion

2-(5-Thioxo-4,5-dihydro-1H-tetrazol-1-yl)acetic acid is a versatile molecule with significant applications in both pharmaceutical synthesis and materials science. Its role as a precursor to the antibiotic Ceforanide underscores its importance in drug development, while its ability to stabilize gold nanoparticles highlights its utility in the burgeoning field of nanotechnology. This technical guide has provided a consolidated resource of its chemical properties, synthesis, and key applications, with the aim of supporting further research and development in these areas. The provided protocols and diagrams offer a practical framework for scientists and researchers working with this compound. Further research into its biological activities and the experimental determination of its physicochemical and spectroscopic properties will undoubtedly expand its potential applications.

References

- 1. 5-Mercapto-1H-tetrazole-1-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. CN101941982A - Novel preparation method of pharmaceutical ceforanide - Google Patents [patents.google.com]

- 6. Comparative bactericidal effect of ceforanide (BL-S 786) and five other cephalosporins in an in vitro pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceforanide. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Tetrazole Ring: A Century of Discovery and a Cornerstone of Modern Chemistry

An In-depth Technical Guide on the Discovery and History of Tetrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms and one carbon, has evolved from a chemical curiosity into a privileged scaffold in medicinal chemistry, materials science, and organic synthesis. First discovered in 1885 by Swedish chemist J. A. Bladin, the journey of tetrazole chemistry is a compelling narrative of serendipity, systematic investigation, and the continuous pursuit of safer and more efficient synthetic methodologies.[1] This technical guide provides a comprehensive overview of the discovery and history of tetrazole compounds, detailing the seminal experimental protocols, the evolution of synthetic strategies, and the mechanistic understanding that has solidified the tetrazole's importance in modern science.

The Serendipitous Discovery by J. A. Bladin (1885)

The history of tetrazoles began in 1885 at the University of Uppsala, where Swedish chemist J. A. Bladin, while investigating the reactions of dicyanophenylhydrazine with nitrous acid, unexpectedly synthesized the first derivative of this novel heterocyclic system.[1] His work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for all subsequent tetrazole chemistry.[2][3]

Original Experimental Protocol

Bladin's original synthesis, while groundbreaking, was a product of its time, employing harsh reagents and resulting in modest yields. The following protocol is based on his 1885 publication.

Synthesis of 5-phenyl-1-cyanotetrazole from Dicyanophenylhydrazine

-

Reactants: Dicyanophenylhydrazine, Nitrous Acid (generated in situ from sodium nitrite and a strong acid).

-

Procedure: A solution of dicyanophenylhydrazine in a suitable solvent (likely an aqueous acidic medium) was treated with a source of nitrous acid at a reduced temperature. The reaction mixture was stirred for a specified period, during which the formation of a precipitate was observed.

-

Isolation and Purification: The solid product was isolated by filtration, washed, and recrystallized to obtain the purified 5-phenyl-1-cyanotetrazole.

Note: The exact concentrations, solvents, temperatures, and yields were not consistently reported with the precision of modern standards in the original publication.

Challenges of Early Tetrazole Synthesis

For over half a century following Bladin's discovery, the field of tetrazole chemistry saw limited advancement. By 1950, only a few hundred derivatives had been reported. This slow progress can be attributed to several factors:

-

Hazardous Reagents: The early synthetic routes often involved the use of highly toxic and potentially explosive reagents.

-

Limited Scope: The initial methods were not broadly applicable to a wide range of substrates.

-

Low Yields: The reported yields for many of the early syntheses were often low, making the preparation of tetrazole-containing compounds a challenging endeavor.

The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift

The true potential of tetrazole chemistry was unlocked in the mid-20th century with the pioneering work of Rolf Huisgen on 1,3-dipolar cycloaddition reactions.[4] This powerful and versatile method, often referred to as the Huisgen cycloaddition, provided a general and efficient route to 5-substituted-1H-tetrazoles from nitriles and an azide source.[4]

Foundational Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

The following is a representative experimental protocol for the Huisgen 1,3-dipolar cycloaddition to synthesize 5-phenyl-1H-tetrazole, a common building block in organic synthesis.

-

Reactants: Benzonitrile, Hydrazoic acid (or sodium azide with an acid catalyst).

-

Solvent: Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent.

-

Procedure: Benzonitrile and a source of hydrazoic acid (e.g., sodium azide and ammonium chloride) are dissolved in DMF. The mixture is heated to reflux (typically >100 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography.

-

Work-up and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) and diluted with water to precipitate the product. The crude 5-phenyl-1H-tetrazole is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., aqueous ethanol) to yield the pure product.

Mechanistic Pathway of the Huisgen Cycloaddition

The Huisgen cycloaddition is a concerted [3+2] cycloaddition reaction. The azide acts as the 1,3-dipole and the nitrile serves as the dipolarophile. The reaction proceeds through a cyclic transition state, leading to the formation of the five-membered tetrazole ring.

Modern Synthetic Advancements: Multicomponent Reactions

Further evolution in tetrazole synthesis came with the advent of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi and Passerini reactions are prominent examples of MCRs adapted for tetrazole synthesis.

The Ugi Tetrazole Reaction

The Ugi tetrazole reaction is a four-component reaction between an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl azide). This reaction provides a rapid and efficient route to 1,5-disubstituted tetrazoles.

-

Reactants: An aldehyde/ketone, an amine, an isocyanide, and trimethylsilyl azide (TMSN3).

-

Solvent: Methanol is commonly used.

-

Procedure: The aldehyde/ketone and amine are mixed in methanol to form the corresponding imine in situ. The isocyanide and TMSN3 are then added to the reaction mixture. The reaction is typically stirred at room temperature for 24-48 hours.

-

Work-up and Isolation: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 1,5-disubstituted tetrazole.

The reaction proceeds through the initial formation of an iminium ion from the aldehyde/ketone and amine. The isocyanide then undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the azide anion, followed by an intramolecular cyclization to form the tetrazole ring.

The Passerini Tetrazole Reaction

The Passerini tetrazole reaction is a three-component reaction involving an aldehyde or ketone, an isocyanide, and hydrazoic acid. This reaction provides access to α-hydroxy tetrazoles.

-

Reactants: An aldehyde/ketone, an isocyanide, and hydrazoic acid (often generated in situ).

-

Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran are typically used.

-

Procedure: The aldehyde/ketone and isocyanide are dissolved in the solvent. A source of hydrazoic acid is then added, and the reaction is stirred at room temperature until completion.

-

Work-up and Isolation: The reaction is quenched, and the product is extracted and purified by chromatography.

The reaction is initiated by the nucleophilic attack of the isocyanide on the carbonyl component, which is activated by hydrazoic acid. This forms a nitrilium ion intermediate, which is then trapped by the azide anion. A subsequent intramolecular rearrangement (Mumm-type rearrangement) leads to the final α-hydroxy tetrazole product.

Data Presentation: A Comparative Overview of Synthetic Methods

The evolution of tetrazole synthesis is marked by a significant improvement in efficiency and safety. The following table summarizes the general characteristics of the key synthetic milestones.

| Method | Key Reactants | Typical Conditions | General Yields | Key Advantages | Key Disadvantages |

| Bladin Synthesis (1885) | Dicyanophenylhydrazine, Nitrous Acid | Aqueous, acidic, low temperature | Low to Moderate | First synthesis of a tetrazole derivative | Limited scope, hazardous reagents |

| Huisgen Cycloaddition (c. 1950s) | Nitrile, Hydrazoic Acid/Azide Salt | High temperature (reflux in DMF) | Good to Excellent | Broad substrate scope, high yields | Use of potentially explosive hydrazoic acid |

| Ugi Tetrazole Reaction (MCR) | Aldehyde/Ketone, Amine, Isocyanide, Azide | Room temperature in methanol | Good to Excellent | High atom economy, rapid diversity generation | Can require purification by chromatography |

| Passerini Tetrazole Reaction (MCR) | Aldehyde/Ketone, Isocyanide, Azide | Room temperature in aprotic solvents | Moderate to Good | Access to unique α-hydroxy tetrazoles | Yields can be variable |

Conclusion

From its serendipitous discovery in the late 19th century to its current status as a cornerstone of medicinal chemistry and materials science, the tetrazole ring has had a remarkable history. The development of synthetic methodologies, from the early, challenging procedures to the elegant and efficient Huisgen cycloaddition and modern multicomponent reactions, has been instrumental in unlocking the vast potential of this unique heterocyclic system. For researchers and drug development professionals, a thorough understanding of the discovery and historical evolution of tetrazole synthesis provides a valuable context for the continued innovation and application of these important compounds.

References

Spectroscopic and Structural Analysis of 5-Mercapto-1H-tetrazole-1-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Mercapto-1H-tetrazole-1-acetic acid, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of direct experimental spectroscopic data for this specific compound in publicly accessible databases, this guide presents a compilation of data from closely related analogs and theoretical predictions. This information is intended to serve as a reference for researchers and scientists involved in the synthesis, characterization, and application of this molecule.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 5-Mercapto-1H-tetrazole-1-acetic acid and its close structural analogs.

Disclaimer: The spectroscopic data presented below for 5-Mercapto-1H-tetrazole-1-acetic acid are predicted or inferred from structurally similar compounds due to the absence of direct experimental data in the searched literature. Researchers should verify this data experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 5-Mercapto-1H-tetrazole-1-acetic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.2 | s | 2H | -CH₂- |

| ~11.0 | br s | 1H | -COOH |

| ~13.5 | br s | 1H | -SH |

Table 2: Predicted ¹³C NMR Data for 5-Mercapto-1H-tetrazole-1-acetic acid

| Chemical Shift (δ) ppm | Assignment |

| ~50 | -CH₂- |

| ~155 | C5 (Tetrazole ring) |

| ~170 | -COOH |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Tetrazole and Carboxylic Acid Moieties

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | N-H stretch (Thione tautomer) |

| ~2600 | Weak | S-H stretch (Thiol tautomer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| 1640-1550 | Medium | N=N, C=N stretches (Tetrazole ring) |

| 1300-900 | Medium | Tetrazole ring vibrations |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 5-Mercapto-1H-tetrazole-1-acetic acid

| m/z | Ion | Notes |

| 160.01 | [M]⁺ | Molecular Ion |

| 115.00 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 87.00 | [M - COOH - N₂]⁺ | Subsequent loss of nitrogen |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid

A common synthesis method involves the reaction of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea.[1]

Procedure:

-

A mixture of 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt.% aqueous hydrochloric acid is prepared in a 500 ml round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.

-

The mixture is heated to reflux for 6 hours, during which the ethanol formed is distilled off.

-

For work-up, the residue is extracted with methyl isobutyl ketone.

-

After evaporation of the ketone, a white crystalline solid of 5-Mercapto-1H-tetrazole-1-acetic acid is obtained.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire spectra at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 16 ppm.

-

Obtain a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a sufficient number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹.

-

Perform a background scan with no sample present and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Acquisition (GC-MS):

-

If the compound is sufficiently volatile and thermally stable (or can be derivatized), inject the sample solution into the GC.

-

Use an appropriate GC column and temperature program to separate the compound.

-

Acquire mass spectra using Electron Ionization (EI) at a standard energy (e.g., 70 eV).

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of 5-Mercapto-1H-tetrazole-1-acetic acid.

Caption: Experimental workflow for the synthesis and analysis of 5-Mercapto-1H-tetrazole-1-acetic acid.

Caption: Logical relationships between the structure, spectroscopic data, and application of the compound.

References

Solubility profile of 5-Mercapto-1H-tetrazole-1-acetic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the known solubility characteristics of 5-Mercapto-1H-tetrazole-1-acetic acid and outlines detailed experimental protocols for its quantitative determination. Due to a lack of publicly available quantitative solubility data for this specific compound, this document serves as a practical resource for researchers aiming to establish a comprehensive solubility profile.

Introduction

5-Mercapto-1H-tetrazole-1-acetic acid is a heterocyclic compound of interest in pharmaceutical development, notably as an intermediate in the synthesis of antibiotics like Ceforanide[1]. Understanding its solubility in various solvents is crucial for its synthesis, purification, formulation, and overall drug development process. This guide synthesizes available qualitative data and provides a framework for systematic solubility assessment.

Qualitative Solubility Overview

For comparison, Table 1 summarizes the qualitative solubility of structurally similar tetrazole compounds.

Table 1: Qualitative Solubility of Related Tetrazole Compounds

| Compound | Water | Alcohols (e.g., Methanol, Ethanol) | Ketones (e.g., Acetone) | Chloroform |

| 1-Phenyl-1H-tetrazole-5-thiol | Partly miscible | Soluble | Soluble | Soluble |

| General Tetrazole Derivatives | Soluble | Soluble | - | - |

Data compiled from publicly available safety and technical datasheets.

Based on its structure, which includes a carboxylic acid moiety and a tetrazole ring, 5-Mercapto-1H-tetrazole-1-acetic acid is expected to exhibit some degree of polarity, suggesting probable solubility in polar solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a compound like 5-Mercapto-1H-tetrazole-1-acetic acid in various solvents. This method is based on the widely used shake-flask technique.

Objective: To determine the equilibrium solubility of 5-Mercapto-1H-tetrazole-1-acetic acid in a selection of solvents at a controlled temperature.

Materials:

-

5-Mercapto-1H-tetrazole-1-acetic acid (of known purity)

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Mercapto-1H-tetrazole-1-acetic acid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining undissolved microparticles, filter the collected supernatant through a syringe filter into a clean vial. Immediate filtration is crucial to prevent precipitation due to temperature changes.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of 5-Mercapto-1H-tetrazole-1-acetic acid.

-

Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of 5-Mercapto-1H-tetrazole-1-acetic acid in the solvent, typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Note on Advanced Techniques: For high-throughput solubility screening or more precise measurements, techniques like the laser monitoring observation method can be employed. This method was used to determine the solubility of the related compound, 1-H-tetrazole-1-acetic acid, in various solvents at different temperatures[3].

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for experimental solubility determination.

Conclusion

While a comprehensive quantitative solubility profile for 5-Mercapto-1H-tetrazole-1-acetic acid is not currently documented in publicly accessible literature, this guide provides the necessary framework for researchers to conduct this essential analysis. By following the detailed experimental protocol, scientists and drug development professionals can generate reliable solubility data, which is a critical step in advancing the research and development of this and other related pharmaceutical compounds. The provided qualitative information on similar structures serves as a useful starting point for solvent selection and experimental design.

References

Thermal Stability and Decomposition of 5-Mercapto-1H-tetrazole-1-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 5-Mercapto-1H-tetrazole-1-acetic acid (MTAA). Given the limited direct research on the thermal properties of MTAA, this document synthesizes available data, presents information on structurally related compounds for comparative analysis, and outlines standard experimental protocols for thermal analysis. This guide is intended to be a valuable resource for professionals working with MTAA in pharmaceutical development and other research areas where thermal stability is a critical parameter.

Introduction

5-Mercapto-1H-tetrazole-1-acetic acid is a heterocyclic organic compound that incorporates both a tetrazole ring and a carboxylic acid moiety. Tetrazole derivatives are known for their high nitrogen content and energetic properties, making their thermal stability a key consideration for safe handling, storage, and processing. The presence of the mercapto and acetic acid functional groups can influence the decomposition pathway and overall thermal behavior of the molecule. Understanding the thermal stability of MTAA is crucial for its application in drug development, where it may be used as a ligand or a side chain in active pharmaceutical ingredients, as it can impact manufacturing processes, formulation stability, and shelf-life.

Thermal Properties of 5-Mercapto-1H-tetrazole-1-acetic acid and Related Compounds

Detailed experimental studies on the thermal decomposition of 5-Mercapto-1H-tetrazole-1-acetic acid are not extensively available in the public domain. However, melting point data and information on related compounds provide valuable insights into its thermal stability.

Melting and Decomposition Point

The melting point of 5-Mercapto-1H-tetrazole-1-acetic acid has been reported in the range of 173°C to 180°C, with decomposition being noted around this temperature. This suggests that the compound has limited thermal stability and undergoes decomposition upon melting.

Comparative Data of Related Compounds

To provide a broader context for the thermal stability of MTAA, the following table summarizes the thermal data for its sodium salt and other related tetrazole derivatives.

| Compound | CAS Number | Melting/Decomposition Point (°C) | Notes |

| 5-Mercapto-1H-tetrazole-1-acetic acid | 57658-36-3 | 173 - 180 (with decomposition) | The subject of this guide. |

| 5-Mercapto-1H-tetrazole-1-acetic acid, sodium salt | 113221-74-2 | 265 (decomposition) | The sodium salt exhibits higher stability. |

| 1-Phenyl-5-mercapto-1H-tetrazole | 86-93-1 | 145 (with decomposition) | A related tetrazole derivative. |

| 1H-Tetrazole-5-acetic acid | 21743-75-9 | 180 - 183 | The non-mercapto analog. |

This comparative data indicates that the stability of MTAA is influenced by the presence of the free carboxylic acid and the substituents on the tetrazole ring. The significantly higher decomposition temperature of the sodium salt suggests that deprotonation of the carboxylic acid group enhances the overall thermal stability of the molecule.

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for key experiments used to characterize the thermal stability of tetrazole derivatives. These protocols are based on standard practices in the field and are recommended for the analysis of 5-Mercapto-1H-tetrazole-1-acetic acid.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and decomposition temperature and to characterize exothermic or endothermic events.

Methodology:

-

A small sample of the compound (typically 1-5 mg) is accurately weighed into an aluminum pan.

-

The pan is hermetically sealed. For decomposition studies, a pinhole may be made in the lid to allow for the escape of gaseous products.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen gas flowing at 20-50 mL/min).

-

The heat flow to the sample is monitored as a function of temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature and to determine the onset of decomposition and the extent of mass loss.

Methodology:

-

A sample of the compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

The pan is placed in the TGA furnace.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss versus temperature.

Visualizations

The following diagrams illustrate the typical workflow for thermal analysis and a plausible decomposition pathway for 5-Mercapto-1H-tetrazole-1-acetic acid based on the known chemistry of tetrazoles.

Caption: Workflow for Thermal Analysis of MTAA.

Caption: Plausible Decomposition Pathway for MTAA.

Conclusion

While specific, in-depth studies on the thermal decomposition of 5-Mercapto-1H-tetrazole-1-acetic acid are limited, the available data suggests a moderate thermal stability with decomposition occurring around its melting point. For applications requiring higher thermal stability, the use of its corresponding salts, such as the sodium salt, may be a viable strategy. The experimental protocols and conceptual diagrams provided in this guide offer a framework for conducting and interpreting the thermal analysis of MTAA and related compounds. Further research employing techniques such as DSC, TGA, and hyphenated methods like TGA-MS or TGA-IR is warranted to fully elucidate the decomposition mechanism and kinetics of this compound, thereby ensuring its safe and effective use in research and development.

An In-depth Technical Guide to Tautomerism in 5-Mercapto-1H-tetrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Mercapto-1H-tetrazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. Their structural similarity to carboxylic acids and their metabolic stability make them attractive bioisosteres. A key feature of these compounds is their existence in a tautomeric equilibrium between thione and thiol forms. This equilibrium is not static and is influenced by a variety of factors including the solvent, temperature, and the nature of substituents on the tetrazole ring. Understanding and controlling this tautomerism is crucial for drug design, as the different tautomers can exhibit distinct physicochemical properties, biological activities, and binding interactions with therapeutic targets. This guide provides a comprehensive overview of the tautomerism in 5-mercapto-1H-tetrazole derivatives, including quantitative data, detailed experimental protocols, and visualizations of the underlying principles.

The Thione-Thiol Tautomeric Equilibrium

The core of tautomerism in 5-mercapto-1H-tetrazole derivatives lies in the prototropic shift between the nitrogen and sulfur atoms. This results in two primary tautomeric forms: the thione form (A) and the thiol form (B). Computational studies, including Density Functional Theory (DFT) calculations, have shown that the thione form is generally the most stable tautomer in the gas phase.[1]

Caption: Thione-Thiol Tautomeric Equilibrium in 5-Mercapto-1H-tetrazoles.

Quantitative Analysis of Tautomerism

The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the thiol tautomer to the thione tautomer ([Thiol]/[Thione]). A KT value less than 1 indicates that the thione form is predominant. The equilibrium is also influenced by the acidity of the tautomers, represented by their pKa values.

Theoretical Thermodynamic Data

| Tautomer | Relative Energy (kcal/mol) at MP2/6-311++G(d,p) | Relative Energy (kcal/mol) at DFT/B3LYP/6-311++G(d,p) |

| Thione (A) | 0.00 | 0.00 |

| Thiol (B) | 1.80 | 1.71 |

| Thiol (C) | 0.21 | 6.86 |

| Thiol (D) | 4.25 | 9.53 |

| Thiol (E) | 27.36 | 25.06 |

| Table adapted from theoretical studies on the tautomerism of tetrazole 5-thion.[1] |

Experimental Protocols for Tautomerism Analysis

The study of tautomeric equilibria in 5-mercapto-1H-tetrazole derivatives relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[2]

Protocol for Quantitative ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh a known amount of the 5-mercapto-1H-tetrazole derivative and a suitable internal standard (e.g., maleic anhydride, 1,4-dioxane).

-

Dissolve the sample and internal standard in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a clean NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Ensure complete dissolution and homogeneity of the sample.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. To ensure accurate quantification, a sufficiently long relaxation delay (D1) should be used (typically 5 times the longest T₁ relaxation time of the signals of interest).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Carefully phase the spectrum and perform baseline correction.

-

Integrate the signals corresponding to specific protons of the thione and thiol tautomers, as well as the signal of the internal standard.

-

The relative population of each tautomer can be calculated from the integral values, normalized to the number of protons giving rise to each signal.

-

The equilibrium constant (KT) is calculated as the ratio of the concentration of the thiol tautomer to the thione tautomer.[3]

-

Caption: Workflow for Quantitative NMR Analysis of Tautomerism.

UV-Vis Spectrophotometry

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the tautomers have distinct absorption maxima.[4][5]

Protocol for UV-Vis Spectrophotometric Analysis:

-

Sample Preparation:

-

Prepare stock solutions of the 5-mercapto-1H-tetrazole derivative in various solvents of different polarities.

-

Prepare a series of dilutions of the stock solutions to determine the linear range of absorbance.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range.

-

Identify the absorption maxima (λmax) corresponding to the thione and thiol tautomers. This may require deconvolution of overlapping bands.

-

-

Data Analysis:

-

The ratio of the tautomers can be estimated from the relative intensities of their characteristic absorption bands.[4]

-

By analyzing the spectra in different solvents, the effect of solvent polarity on the tautomeric equilibrium can be determined.

-

Biological Significance and Signaling Pathways

While the direct involvement of 5-mercapto-1H-tetrazole derivatives in specific signaling pathways is not yet extensively documented, the broader class of tetrazole derivatives has shown a wide range of pharmacological activities, suggesting interactions with various biological targets. For instance, some 5-substituted-1H-tetrazole derivatives have been investigated as potent glucose and lipid-lowering agents, acting as agonists for peroxisome proliferator-activated receptor gamma (PPARγ).[6] The tautomeric state of the 5-mercapto group could significantly influence the binding affinity and efficacy of these compounds at their target receptors.

The thione and thiol forms present different hydrogen bonding capabilities and lipophilicity, which are critical for drug-receptor interactions. The thione form, with its C=S bond, can act as a hydrogen bond acceptor, while the thiol form, with its S-H group, can act as a hydrogen bond donor. These differences can dictate the binding orientation and strength within a receptor's active site.

Caption: Influence of Tautomerism on Biological Activity.

Conclusion

The thione-thiol tautomerism of 5-mercapto-1H-tetrazole derivatives is a fundamental aspect of their chemistry with profound implications for their application in drug discovery and development. The predominance of the thione tautomer is generally observed, but the equilibrium is dynamic and sensitive to environmental factors. A thorough understanding and characterization of this tautomerism, using techniques such as NMR and UV-Vis spectroscopy, are essential for medicinal chemists to design and optimize molecules with desired pharmacological profiles. Future research should focus on generating more extensive quantitative data for a wider range of derivatives and elucidating their specific roles in biological signaling pathways to fully harness their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 6. Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: A Technical Guide to 5-Mercapto-1H-tetrazole-1-acetic acid Computations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying 5-Mercapto-1H-tetrazole-1-acetic acid, a molecule of significant interest in medicinal chemistry, notably as a side chain for antibiotics and as a capping agent for nanoparticles.[1][2][3] This document outlines established quantum chemical calculation methodologies, protocols for its synthesis, and visual workflows to guide further research and application.

Introduction to 5-Mercapto-1H-tetrazole-1-acetic acid

5-Mercapto-1H-tetrazole-1-acetic acid is a derivative of the tetrazole heterocyclic ring system. Tetrazoles are recognized as bioisosteres for carboxylic acids, a property that makes them valuable in drug design.[4] The presence of both a mercapto group and an acetic acid moiety provides multiple coordination sites, making it an effective stabilizing ligand for metal nanoparticles.[2][5] Understanding the structural, electronic, and vibrational properties of this molecule at a quantum level is crucial for predicting its reactivity, stability, and interaction with biological targets or nanomaterials.

Proposed Quantum Chemical Calculation Methodology

2.1. Software and Theoretical Level

-

Software: Gaussian, ORCA, or other comparable quantum chemistry software packages are suitable.

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended.[9]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is advisable to provide a good description of the electronic structure, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for accurately describing bonding.[8]

2.2. Computational Steps

-

Geometry Optimization: The initial molecular structure of 5-Mercapto-1H-tetrazole-1-acetic acid should be built and its geometry optimized without constraints. This process finds the lowest energy conformation of the molecule.

-

Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Electronic Properties: Key electronic properties to be calculated include:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's electronic transitions, reactivity, and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter.

-

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

-

Mulliken Population Analysis: This analysis provides information on the partial atomic charges within the molecule.

-

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the proposed quantum chemical calculations.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle/Dihedral | Calculated Value (Å or °) |

| Bond Lengths | C-S | |

| C=N | ||

| N-N | ||

| C-C | ||

| C=O | ||

| O-H | ||

| Bond Angles | S-C-N | |

| C-N-N | ||

| N-N-N | ||

| C-C-O | ||

| C-O-H | ||

| Dihedral Angles | S-C-N-N | |

| N-N-C-C |

Table 2: Theoretical Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| O-H stretch | |||

| C=O stretch | |||

| C-H stretch | |||

| N-H stretch (Thione form) | |||

| C=S stretch (Thione form) | |||

| S-H stretch (Thiol form) | |||

| Tetrazole ring modes |

Table 3: Calculated Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Energy Gap | |

| Ionization Potential | |

| Electron Affinity | |

| Dipole Moment (Debye) |

Experimental Protocols

4.1. Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid

This protocol is adapted from a known synthetic route.[1]

-

Materials:

-

5-Chloro-1H-tetrazole-1-acetic acid ethyl ester (100 g, 0.52 mol)

-

Thiourea (44 g, 0.57 mol)

-

Water (210 g)

-

38 wt. % aqueous hydrochloric acid (25 g)

-

Methyl isobutyl ketone

-

-

Procedure:

-

In a 500 ml round-bottom flask equipped with an agitator, reflux condenser, thermometer, and dropping funnel, combine 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, thiourea, water, and hydrochloric acid.

-